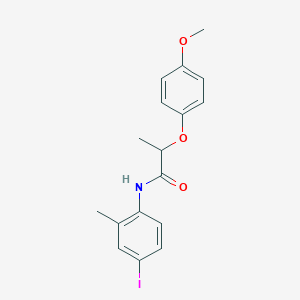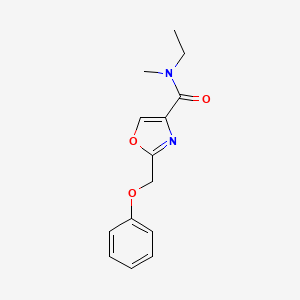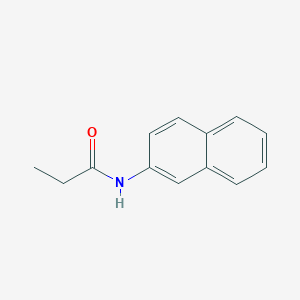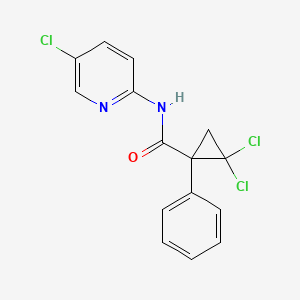
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW6471 has been widely used in scientific research to investigate the physiological and pathological functions of PPARα.
Mechanism of Action
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a selective antagonist of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide binds to the ligand-binding domain of PPARα and prevents the activation of PPARα by its natural ligands, such as fatty acids and eicosanoids. This results in the inhibition of PPARα-mediated gene expression and downstream physiological effects.
Biochemical and physiological effects:
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the expression of genes involved in lipid metabolism, such as fatty acid transporters and enzymes involved in fatty acid oxidation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the expression of genes involved in inflammation, such as cytokines and chemokines. In vivo studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for PPARα. This allows researchers to specifically investigate the physiological and pathological functions of PPARα without interference from other nuclear receptors. However, one limitation of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential off-target effects. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation that are not regulated by PPARα. Therefore, it is important for researchers to carefully design their experiments and interpret their results in the context of potential off-target effects.
Future Directions
There are several future directions for the use of N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in scientific research. One direction is the investigation of the role of PPARα in the development and progression of cardiovascular disease. PPARα has been shown to play a role in regulating lipid metabolism and inflammation in the cardiovascular system. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cardiovascular disease. Another direction is the investigation of the role of PPARα in the development and progression of cancer. PPARα has been shown to play a role in regulating cell proliferation and apoptosis in cancer cells. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cancer.
Synthesis Methods
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a three-step process. The first step involves the reaction of 4-iodo-2-methylphenol with 1-bromo-3-chloropropane to form 4-iodo-2-methylphenyl 3-chloropropyl ether. The second step involves the reaction of 4-iodo-2-methylphenyl 3-chloropropyl ether with 4-methoxyphenol in the presence of potassium carbonate to form 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether. The final step involves the reaction of 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether with propanoyl chloride in the presence of triethylamine to form N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used extensively in scientific research to investigate the physiological and pathological functions of PPARα. PPARα plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used to study the role of PPARα in these processes and to identify potential therapeutic targets for various diseases, including diabetes, obesity, and cardiovascular disease.
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWHKNVNMRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)